Pseudo RACK1 -

Pseudo RACK1

Catalog Number: EVT-242240
CAS Number:
Molecular Formula: C144H225N43O34S3
Molecular Weight: 3198.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Activator of protein kinase C; attached to cell permeabilization Antennapedia domain vector peptide. Consists of peptide derived from the C2 domain of PKC β linked by a disulfide bridge to the Antennapedia domain vector peptide. The Antennapedia peptide is actively taken up by intact cells, at 4 or 37°C, ensuring rapid and effective uptake of the activator peptide. Once inside the cell, the disulfide bonds are subjected to reduction in the cytoplasm leading to release of the activator peptide.
Source and Classification

Pseudo RACK1 is synthesized based on the sequence and structure of the RACK1 protein, which is highly conserved across species and involved in numerous cellular functions. RACK1 itself is classified as a scaffolding protein that facilitates interactions between various signaling molecules, thereby playing a crucial role in signal transduction pathways. Pseudo RACK1 can be classified as a synthetic peptide or small molecule that acts as a signaling modulator.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pseudo RACK1 typically involves solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and composition of the peptide, ensuring that the final product closely resembles the active site of RACK1 without eliciting its full biological activity.

Key steps in the synthesis include:

  • Solid-Phase Peptide Synthesis: The peptide chain is assembled on a solid support, allowing for sequential addition of amino acids.
  • Cleavage and Purification: Once synthesized, the peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography to ensure high purity and yield.
  • Characterization: The final product is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of Pseudo RACK1 closely resembles that of its parent protein, RACK1. It typically consists of several amino acids arranged to form a specific three-dimensional conformation that allows it to interact with protein kinase C effectively.

  • Molecular Weight: Approximately 36 kDa, similar to that of native RACK1.
  • Amino Acid Composition: Contains multiple WD-repeats characteristic of scaffold proteins.
  • Structural Features: Exhibits a β-propeller structure which is essential for its binding capabilities.
Chemical Reactions Analysis

Reactions and Technical Details

Pseudo RACK1 participates in several biochemical reactions primarily involving protein-protein interactions. Its ability to bind to protein kinase C without activating it allows researchers to study various signaling pathways without the confounding effects of full activation.

Key reactions include:

  • Inhibition of Protein Kinase C Activation: By mimicking substrates, Pseudo RACK1 can prevent full activation of protein kinase C, allowing for controlled studies on downstream effects.
  • Modulation of Cytokine Production: In immune cells, Pseudo RACK1 has been shown to influence cytokine production by altering signaling pathways involved in immune responses.
Mechanism of Action

Process and Data

The mechanism by which Pseudo RACK1 exerts its effects involves competitive inhibition at the active site of protein kinase C. By binding to this site, it prevents the phosphorylation of natural substrates, thereby modulating cellular responses.

  • Signal Transduction Modulation: Pseudo RACK1 alters the dynamics of signal transduction pathways by preventing full activation of kinases involved in inflammation and immune responses.
  • Cytokine Release Regulation: Studies have demonstrated that Pseudo RACK1 can enhance or inhibit cytokine release depending on its concentration and the presence of other stimuli.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of Pseudo RACK1 are critical for its function as a signaling modulator:

  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature.
  • Binding Affinity: Exhibits high affinity for protein kinase C, which is essential for its function.

Relevant data from studies indicate that variations in concentration can significantly alter its effectiveness as an inhibitor or modulator in cellular assays.

Applications

Scientific Uses

Pseudo RACK1 has several applications in scientific research:

  • Cancer Research: Its ability to modulate signaling pathways makes it a valuable tool for studying tumor biology and potential therapeutic targets.
  • Immunology Studies: Researchers utilize Pseudo RACK1 to investigate immune cell signaling and cytokine production, particularly in aging populations where immune responses are often diminished.
  • Drug Development: As a model compound, it aids in understanding how scaffold proteins can be targeted for therapeutic interventions in various diseases.
Introduction to Pseudo RACK1 in Cellular Signaling

Discovery and Historical Context of RACK1 Pseudosubstrate Design

The development of Pseudo RACK1 is rooted in foundational studies of PKC regulation. In the 1990s, Mochly-Rosen’s team identified RACK1 as the first specific anchoring protein for activated PKCβII, revealing a spatial regulation mechanism where RACK1 stabilizes active PKC conformations and positions them near substrates [1] [9]. This discovery challenged the prior assumption of free PKC diffusion and highlighted scaffolding proteins as therapeutic targets.

A key breakthrough emerged from studying PKC’s autoregulatory pseudosubstrate domain – an intramolecular sequence that occupies the substrate-binding cavity in inactive PKC. Researchers hypothesized that mimicking RACK1’s interaction surface could yield isoform-selective modulators. Early work demonstrated that peptides derived from PKCβII’s C2 domain (residues 218-226) bound RACK1 with high affinity, competitively disrupting PKCβII-RACK1 complexes [1] [6]. To overcome cellular entry barriers, this peptide was conjugated via a disulfide bridge to the Antennapedia homeodomain (residues 43-58), a cell-penetrating vector enabling rapid intracellular delivery [10]. This bifunctional molecule—termed Pseudo RACK1—was born.

Table 1: Key Milestones in Pseudo RACK1 Development

YearDiscoverySignificance
1993RACK1 cloned as PKCβII-binding protein [1]Identified specific anchoring mechanism for activated PKC
1995PKCβII C2 domain peptides shown to bind RACK1 [10]Revealed molecular interface for scaffold-kinase interaction
1995Antennapedia conjugation enables intracellular delivery [10]Solved cellular uptake challenge for therapeutic peptides
2013+Applied in immunosenescence, cancer signaling studies [2] [6]Validated functional utility in complex physiological models

Structural and Functional Mimicry of Native RACK1 Scaffolding Activity

Pseudo RACK1 (Sequence: Cys-Lys-Cys-Val-Glu-Ile-Trp-Asp; linked to Antennapedia) functions through sophisticated molecular deception:

  • Structural Basis for Mimicry: The bioactive moiety replicates the β-sheet/loop structure within PKCβII’s C2 domain responsible for docking into RACK1’s blade 5/6 groove. RACK1 itself is a 7-bladed WD40 β-propeller, each blade offering binding surfaces for distinct partners (e.g., Src on blade 1, PDE4D5 on blade 7) [4] [9]. By mimicking PKCβII’s binding signature, Pseudo RACK1 competes for occupancy within this groove, thereby sterically hindering native PKCβII recruitment without globally disrupting RACK1’s structure [9].

  • Functional Selectivity: Crucially, Pseudo RACK1 does not indiscriminately inhibit all RACK1 functions. Its design leverages the compartmentalization of RACK1’s binding sites. For example, studies confirm it disrupts PKCβII signaling but not RACK1’s interactions with Src kinase or integrin complexes [3] [9]. This allows dissection of specific pathways. Functional outcomes include:

  • Blockade of PKCβII translocation to membranes
  • Inhibition of PKCβII-mediated phosphorylation events (e.g., paxillin phosphorylation in focal adhesions)
  • Attenuation of downstream processes like immune cell activation or cytoskeletal reorganization [2] [7]

Table 2: Contrasting Native RACK1 vs. Pseudo RACK1 Interactions

FeatureNative RACK1Pseudo RACK1 Action
PKCβII BindingBinds activated PKCβII via blade 5/6 grooveCompetes for PKCβII binding site on RACK1
Scaffolding CapacitySimultaneously binds multiple partners (e.g., PKCβII + Src + Integrins)Selectively disrupts PKCβII anchoring without dissociating other complexes
Spatial RegulationTargets PKCβII to membranes/proximity to substratesTraps PKCβII in cytosol, preventing activation
Effect on Kinase ActivityStabilizes active PKCβII conformationDoes not directly inhibit catalytic activity; disrupts localization-dependent signaling

Role in Modulating Protein Kinase C (PKC) Isoform-Specific Pathways

Pseudo RACK1’s most significant utility lies in its isoform-selective modulation of PKC signaling, particularly distinguishing between conventional (cPKC) and novel (nPKC) isoforms:

  • PKCβII Specificity: Pseudo RACK1 exhibits high selectivity for PKCβII over other PKCs due to its origin within PKCβII’s RACK1-binding domain. This specificity is critical because:
  • PKCβII requires RACK1 for stable membrane translocation and activation [1] [8]
  • Other cPKCs (e.g., PKCα) utilize distinct scaffolds (e.g., RACK2/PICK1) [8]In immune cells, Pseudo RACK1 alone induces PKCβII-dependent responses (IL-8 secretion, CD86 expression) but fails to trigger PKCα-mediated TNF-α production [2] [3].

  • Restoring Age-Related PKCβII Dysfunction: Immunosenescence involves decreased RACK1 expression, impairing PKCβII activation. Pseudo RACK1 bypasses this deficit by directly recruiting and stabilizing PKCβII:

  • In leukocytes from elderly donors, Pseudo RACK1 + suboptimal LPS restores IL-8, IL-10, and TNF-α to levels seen in young cells [2] [3]
  • Mechanistically, it compensates for insufficient endogenous RACK1, enabling proper PKCβII membrane localization and signaling [2]

Table 3: Pseudo RACK1 Modulation of PKC Isoform Responses in Immune Cells

StimulusPKC Isoform InvolvedEffect of Pseudo RACK1Functional Outcome
Pseudo RACK1 alonePKCβIIDirect activation↑ IL-6, IL-8, CD86 (young & old donors); ↑ IFN-γ (old)
LPS (suboptimal) + Pseudo RACK1PKCβIISynergistic activation↑↑ IL-8, IL-10, TNF-α; restores age-impaired response
PHA-induced cytokinesPKCθ (nPKC)Minimal effectNo change in IL-4, IL-10, IFN-γ levels
Direct PKCα activatorsPKCα (cPKC)No activation/antagonismNo TNF-α induction
  • Differential Effects on Signaling Nodes: Beyond immune cells, Pseudo RACK1 helps delineate PKCβII-specific roles:
  • In neurons, it inhibits PKCβII-mediated growth cone collapse without affecting PKCε [10]
  • In cancer models, it suppresses metastasis by blocking PKCβII-driven focal adhesion turnover, whereas nPKCδ pathways remain intact [1] [6]

This isoform selectivity underscores its value over broad-spectrum PKC activators (e.g., phorbol esters), which indiscriminately activate multiple cPKC/nPKC isoforms with confounding effects.

Properties

Product Name

Pseudo RACK1

Molecular Formula

C144H225N43O34S3

Molecular Weight

3198.81

SMILES

CC[C@]([C@@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](N)([H])CSSC[C@@](N)([H])/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](C(O)=O)([H])CC(O)=O)([H])CC1=CNC2=CC=CC=C12)([H])[C@@](CC)([H])C)([H])CCC(O)=O)([H])C(C)C)([H])

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.